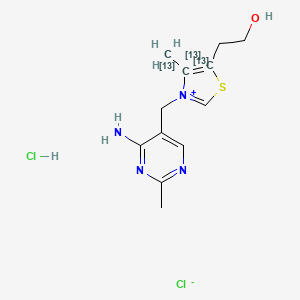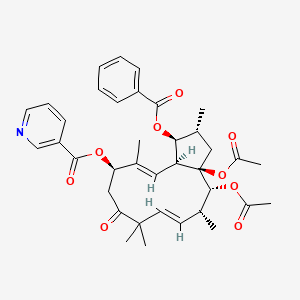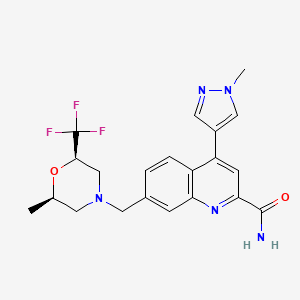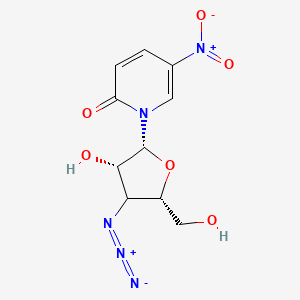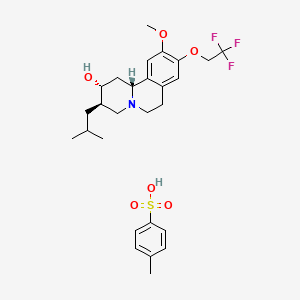
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applications. It is a derivative of 2-oxobutanoate, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. This isotopic labeling makes it a valuable tool in metabolic studies and other biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate typically involves the isotopic exchange of hydrogen and carbon atoms in the parent compound, 2-oxobutanoate. The process includes:
Deuterium Exchange:
Carbon-13 Labeling: The incorporation of carbon-13 isotopes is done using carbon-13 labeled precursors in the synthesis pathway.
Industrial Production Methods
Industrial production of this compound involves large-scale isotopic exchange reactions, ensuring high purity and yield. The process is optimized to minimize the loss of isotopic labels and to ensure the stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylates and carbon dioxide.
Reduction: Alcohols and alkanes.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is widely used in scientific research, including:
Metabolic Studies: The isotopic labels allow for tracing metabolic pathways and understanding the fate of metabolites in biological systems.
Biochemical Research: It is used to study enzyme kinetics and mechanisms, particularly those involving dehydrogenases and carboxylases.
Medical Research: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industrial Applications: It is used in the synthesis of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate involves its participation in metabolic pathways where it acts as a substrate for specific enzymes. The isotopic labels allow for the tracking of the compound through various biochemical reactions, providing insights into enzyme activity and metabolic flux.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-oxo(1,2,3,4-13C4)butanoate: Similar compound without deuterium labeling.
Sodium 3,3-dideuterio-2-oxobutanoate: Similar compound without carbon-13 labeling.
Sodium 2-oxobutanoate: The parent compound without any isotopic labeling.
Uniqueness
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is unique due to its dual isotopic labeling, which provides a more detailed and comprehensive understanding of metabolic processes compared to compounds with single isotopic labels. This dual labeling allows for simultaneous tracking of carbon and hydrogen atoms, offering more precise data in metabolic studies.
Properties
Molecular Formula |
C4H5NaO3 |
|---|---|
Molecular Weight |
130.054 g/mol |
IUPAC Name |
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1D2,3+1,4+1; |
InChI Key |
SUAMAHKUSIHRMR-KQJMWJMRSA-M |
Isomeric SMILES |
[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
Canonical SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


